4-(Difluoromethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H4F2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a difluoromethoxy group attached to the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of thiophene-2-carboxylic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the P2Y14 receptor, a target implicated in inflammatory diseases. Molecular dynamics simulations have revealed the formation of unique intramolecular hydrogen bonds in the binding conformation, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxylic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
4-Methoxythiophene-2-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in its electronic and steric effects.
Uniqueness: 4-(Difluoromethoxy)thiophene-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its potential as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H4F2O3S |
---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
4-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10) |
InChI-Schlüssel |
TVPAJEBAKYOIBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.